molecular formula C20H42Cl2Si B14259548 Dichlorobis[(3S)-3,7-dimethyloctyl]silane CAS No. 226986-85-2

Dichlorobis[(3S)-3,7-dimethyloctyl]silane

Cat. No.: B14259548
CAS No.: 226986-85-2
M. Wt: 381.5 g/mol
InChI Key: JVIUIZIGLKDYDR-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichlorobis[(3S)-3,7-dimethyloctyl]silane is an organosilicon compound with the molecular formula C20H42Cl2Si It consists of a silicon atom bonded to two chlorine atoms and two (3S)-3,7-dimethyloctyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichlorobis[(3S)-3,7-dimethyloctyl]silane typically involves the reaction of silicon tetrachloride with (3S)-3,7-dimethyloctanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:

SiCl4+2(3S)-3,7-dimethyloctanolThis compound+2HCl\text{SiCl}_4 + 2 \text{(3S)-3,7-dimethyloctanol} \rightarrow \text{this compound} + 2 \text{HCl} SiCl4​+2(3S)-3,7-dimethyloctanol→this compound+2HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Dichlorobis[(3S)-3,7-dimethyloctyl]silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as alkoxides, amines, or thiols.

    Hydrolysis: In the presence of water, the silicon-chlorine bonds are hydrolyzed to form silanols and hydrochloric acid.

    Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or toluene.

    Hydrolysis: Water or aqueous solutions are used under controlled conditions to prevent complete hydrolysis.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: The major products are substituted silanes with various functional groups.

    Hydrolysis: The primary products are silanols and hydrochloric acid.

    Oxidation and Reduction: The products include silanols and silanes, respectively.

Scientific Research Applications

Dichlorobis[(3S)-3,7-dimethyloctyl]silane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in materials science and catalysis.

    Biology: The compound can be used to modify surfaces for biological assays and immobilization of biomolecules.

    Industry: this compound is used in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Dichlorobis[(3S)-3,7-dimethyloctyl]silane involves the interaction of its silicon center with various substrates. The silicon-chlorine bonds are reactive and can undergo nucleophilic substitution, leading to the formation of new silicon-containing compounds. The (3S)-3,7-dimethyloctyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Dichlorobis(2-ethylhexyl)silane
  • Dichlorobis(3,7-dimethyloctyl)silane

Uniqueness

Dichlorobis[(3S)-3,7-dimethyloctyl]silane is unique due to the presence of the (3S)-3,7-dimethyloctyl groups, which provide specific steric and electronic effects. These effects can influence the reactivity and selectivity of the compound in various chemical reactions, making it distinct from other similar silanes.

Properties

CAS No.

226986-85-2

Molecular Formula

C20H42Cl2Si

Molecular Weight

381.5 g/mol

IUPAC Name

dichloro-bis[(3S)-3,7-dimethyloctyl]silane

InChI

InChI=1S/C20H42Cl2Si/c1-17(2)9-7-11-19(5)13-15-23(21,22)16-14-20(6)12-8-10-18(3)4/h17-20H,7-16H2,1-6H3/t19-,20-/m0/s1

InChI Key

JVIUIZIGLKDYDR-PMACEKPBSA-N

Isomeric SMILES

C[C@@H](CCCC(C)C)CC[Si](CC[C@@H](C)CCCC(C)C)(Cl)Cl

Canonical SMILES

CC(C)CCCC(C)CC[Si](CCC(C)CCCC(C)C)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.